2-acetylpyrimidin-4(5H)-one chemical structure and properties
2-acetylpyrimidin-4(5H)-one chemical structure and properties
An In-depth Technical Guide to the 2-Acetylpyrimidin-4(5H)-one Scaffold: Structural Analysis, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive analysis of the chemical scaffold 2-acetylpyrimidin-4(5H)-one. While this specific molecule is not extensively documented in current chemical literature, its structure represents a confluence of functionalities—the pyrimidine core, a ketone, and a lactam—that are of significant interest in medicinal chemistry and drug development. This document will deconstruct the molecule's key structural features, predict its physicochemical and spectral properties, propose viable synthetic pathways based on established heterocyclic chemistry, and discuss the potential biological significance of this scaffold by examining its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel heterocyclic compounds.
Introduction and Structural Elucidation
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, and appearing in a vast array of therapeutic agents.[1][2] The title compound, 2-acetylpyrimidin-4(5H)-one, combines this privileged heterocycle with an acetyl substituent, a common pharmacophore capable of engaging in various biological interactions.
Core Chemical Structure
The structure consists of a dihydropyrimidine ring with an acetyl group at the C2 position and a carbonyl group at the C4 position. The designation "4(5H)-one" indicates the presence of a proton on the nitrogen at position 5, defining it as a lactam.
Caption: Hypothetical structure of 2-acetylpyrimidin-4(5H)-one.
Keto-Enol Tautomerism: A Critical Consideration
A fundamental property of pyrimidinones is their ability to exist in tautomeric forms.[3] The 4(5H)-one structure, a lactam (keto form), is in equilibrium with its 4-hydroxypyrimidine tautomer, a lactim (enol form). This equilibrium is a critical factor in the molecule's reactivity, solubility, and its potential to interact with biological targets, as it alters the availability of hydrogen bond donors and acceptors.[4][5][6] While the keto form often predominates, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding.[6][7]
Caption: Tautomeric equilibrium between the keto and enol forms.
Physicochemical and Spectral Properties (Predicted)
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₆H₆N₂O₂ | Derived from structure |
| Molecular Weight | 138.12 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature. | Similar to other pyrimidinones. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water and nonpolar solvents. | Presence of polar C=O and N-H groups. |
| pKa | The N-H proton is expected to be weakly acidic. The ring nitrogens are basic, with protonation affecting aromaticity. | Typical for lactam and pyrimidine systems. |
| LogP | Predicted to be low, indicating hydrophilicity. | The multiple polar functional groups would decrease the octanol-water partition coefficient. |
Anticipated Spectral Characteristics
For any future synthesis and characterization, the following spectral data would be expected:
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¹H NMR:
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A singlet around 2.5-2.7 ppm for the acetyl (CH₃) protons.
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A signal for the CH₂ group at the C5 position.
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A signal for the CH group at the C6 position.
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A broad, exchangeable singlet for the N-H proton, with its chemical shift dependent on solvent and concentration.
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-
¹³C NMR:
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Two signals in the carbonyl region (~160-200 ppm) corresponding to the ring C4-carbonyl and the acetyl C=O.
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Signals corresponding to the carbons of the pyrimidine ring.
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A signal for the acetyl methyl carbon around 25-30 ppm.
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-
Infrared (IR) Spectroscopy:
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Strong C=O stretching frequencies around 1650-1710 cm⁻¹ for both the ketone and the lactam carbonyls.
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An N-H stretching band around 3200-3400 cm⁻¹.
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C=N stretching in the 1550-1650 cm⁻¹ region.
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-
Mass Spectrometry (MS):
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A molecular ion peak (M⁺) at m/z = 138.04.
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Synthesis and Reactivity
While no specific synthesis for 2-acetylpyrimidin-4(5H)-one is documented, established methodologies in heterocyclic chemistry allow for the design of a plausible synthetic route.
Proposed Synthetic Workflow
A robust and common method for constructing the pyrimidinone core is the condensation of a β-ketoester equivalent with a urea or S-alkylisothiourea.[8][9] This approach is highly adaptable and tolerates a wide range of functional groups.
Caption: A plausible one-pot synthesis strategy.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 2-acetylpyrimidin-4(5H)-one via a base-mediated condensation reaction.
Materials:
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Ethyl 2,4-dioxopentanoate (or a suitable equivalent)
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Urea
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Sodium ethoxide (NaOEt)
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Absolute Ethanol (EtOH)
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Hydrochloric acid (HCl) for neutralization
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Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
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Addition of Reagents: To the stirred solution, add Urea (1.2 equivalents) and allow it to dissolve or form a slurry. Subsequently, add ethyl 2,4-dioxopentanoate (1.0 equivalent) dropwise at room temperature.
-
Causality Explanation: Sodium ethoxide acts as a base to deprotonate the urea, making it a more potent nucleophile. The β-dicarbonyl compound provides the electrophilic centers for the cyclization.
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-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the formation of the cyclized product.
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-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with aqueous HCl until it reaches a pH of ~6-7. This will likely cause the product to precipitate.
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Purification: Collect the crude solid by vacuum filtration and wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-acetylpyrimidin-4(5H)-one.
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Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the results to the predicted spectral data.
Biological and Pharmacological Context
The pyrimidine scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities.[2][10][11] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[12][13]
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Anticancer Potential: Many kinase inhibitors, which are a major class of cancer therapeutics, are based on a pyrimidine core.[14] The structure of 2-acetylpyrimidin-4(5H)-one, with its hydrogen bond donors and acceptors, provides a framework that could potentially bind to the ATP-binding site of various kinases. Additionally, substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[15]
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Antimicrobial Activity: The pyrimidine nucleus is integral to numerous antibacterial and antifungal drugs.[10] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been synthesized from 5-acetyl-4-aminopyrimidines and show significant biological activity.[16]
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Drug Development Insights: The acetyl group can act as a hydrogen bond acceptor, and its methyl group can participate in hydrophobic interactions within a protein binding pocket. The lactam moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O), making the scaffold highly versatile for establishing interactions with biological targets.
Conclusion
While 2-acetylpyrimidin-4(5H)-one is not a commonly cited compound, a thorough analysis of its constituent parts suggests it is a molecule of significant potential. Its structure is rooted in the well-established and biologically active pyrimidinone family. The presence of the 2-acetyl group offers a unique handle for both chemical modification and interaction with biological macromolecules. The proposed synthetic routes are based on reliable and high-yielding organic chemistry principles, making the compound readily accessible for future investigation. Researchers in drug discovery are encouraged to consider this and related scaffolds for screening in anticancer, antimicrobial, and other therapeutic programs.
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